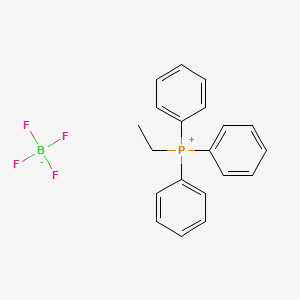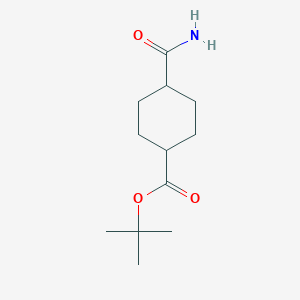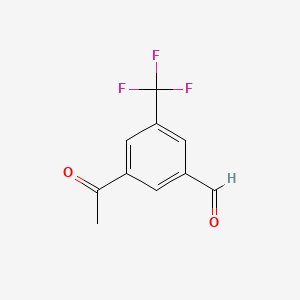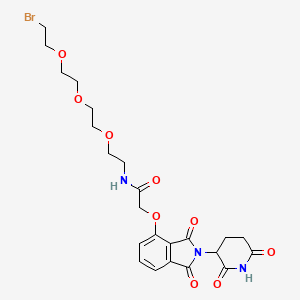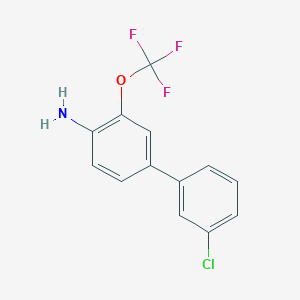
4-(3-chlorophenyl)-2-(trifluoromethoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-chlorophenyl)-2-(trifluoromethoxy)aniline is an organic compound that features a trifluoromethoxy group and a chlorophenyl group attached to an aniline core
准备方法
The synthesis of 4-(3-chlorophenyl)-2-(trifluoromethoxy)aniline typically involves the reaction of 3-chloronitrobenzene with trifluoromethoxybenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield.
化学反应分析
4-(3-chlorophenyl)-2-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different aniline derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-(3-chlorophenyl)-2-(trifluoromethoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(3-chlorophenyl)-2-(trifluoromethoxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy and chlorophenyl groups contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
4-(3-chlorophenyl)-2-(trifluoromethoxy)aniline can be compared with similar compounds such as:
4-(3-chlorophenyl)-2-methoxyaniline: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
4-(3-chlorophenyl)-2-ethoxyaniline: Similar structure but with an ethoxy group instead of a trifluoromethoxy group.
The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
分子式 |
C13H9ClF3NO |
|---|---|
分子量 |
287.66 g/mol |
IUPAC 名称 |
4-(3-chlorophenyl)-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C13H9ClF3NO/c14-10-3-1-2-8(6-10)9-4-5-11(18)12(7-9)19-13(15,16)17/h1-7H,18H2 |
InChI 键 |
CSJHEMKLEPYEFL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)N)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


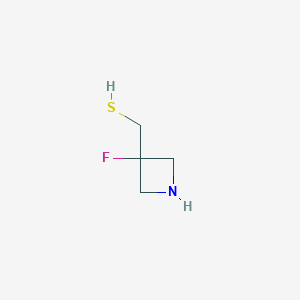
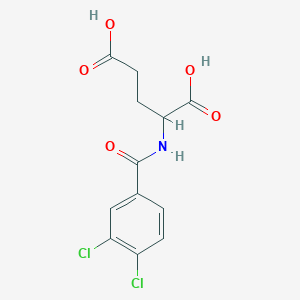
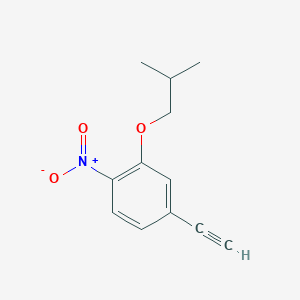
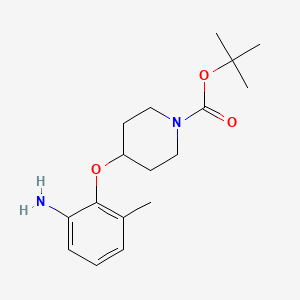
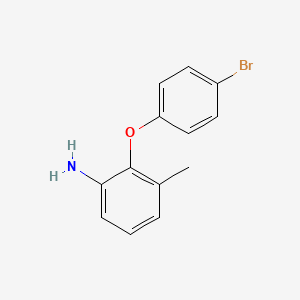
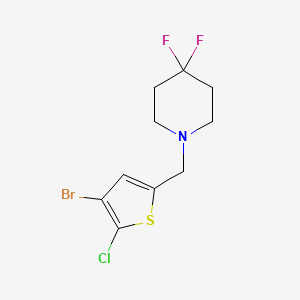
![(S)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tertbutylphosphino)phenyl]ferrocene](/img/structure/B14767283.png)
![3-(5-Bromo-3-chloropyridin-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14767284.png)
